

Application Note: Analysis of Leucocrystal Violet-d6 in Rainbow Trout

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Compound Focus: Leucocrystal Violet-d6

CAS No.: 1173023-92-1

Cat. No.: S1782878

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1. Introduction Triphenylmethane dyes, such as Crystal Violet (CV), are used in aquaculture for their antifungal and antiparasitic properties. They are rapidly metabolized to their reduced, lipophilic leuco forms, including Leucocrystal Violet (LCV), which persist in fish tissue for months [1] [2]. Due to concerns over their carcinogenic and mutagenic potential, the use of these dyes in food-producing animals is prohibited in many regions, including the United States and the European Union [1]. This has created a need for sensitive and selective monitoring methods.

Stable isotope-labeled internal standards like **Leucocrystal Violet-d6** (LCV-D6) are crucial for achieving accurate quantification. They compensate for analyte loss during sample preparation and correct for matrix effects and ionization suppression during LC-MS/MS analysis [1] [3]. The method detailed here is based on established protocols for the simultaneous determination of triphenylmethane dyes and their metabolites in fish tissue [2] [4].

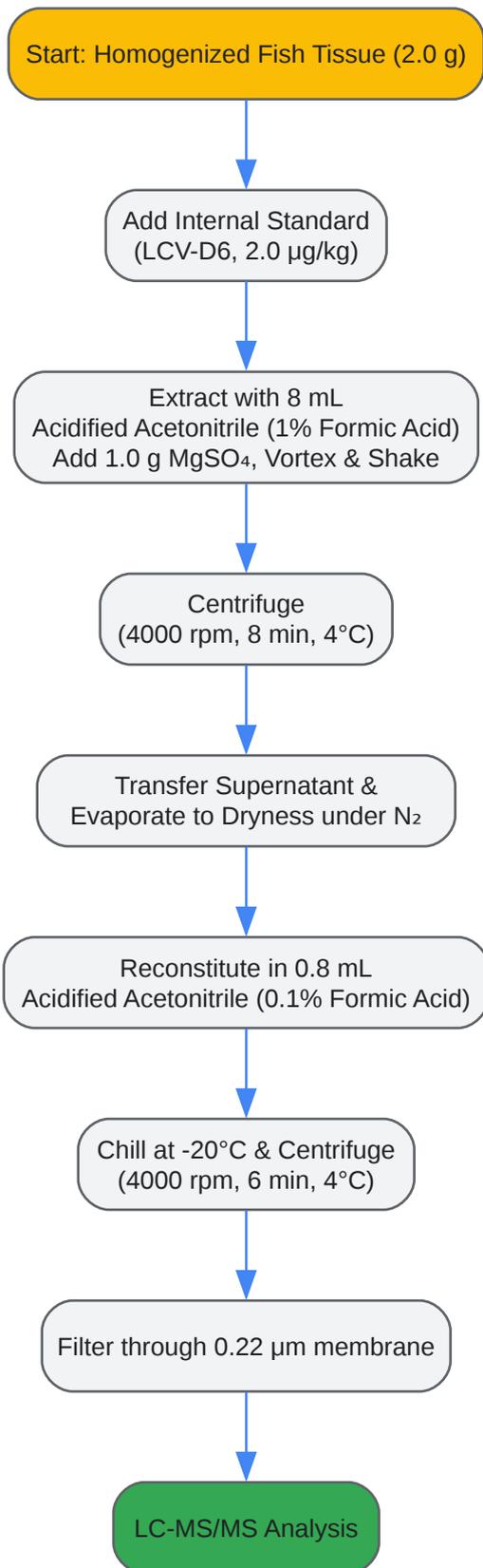
2. Experimental Protocol

2.1. Chemicals and Materials

- **Analytical Standards:** **Leucocrystal Violet-d6** (LCV-D6, CAS 1173023-92-1) should be of high purity (e.g., >90%) [2] [4].
- **Solvents:** LC-MS grade acetonitrile, methanol, and water.
- **Reagents:** Formic acid, ammonium acetate or ammonium formate, anhydrous magnesium sulfate (MgSO₄).

- **Equipment:** Homogenizer, vortex mixer, centrifuge, nitrogen evaporator, UHPLC system coupled to a triple quadrupole mass spectrometer.

2.2. Sample Preparation Workflow The following diagram illustrates the sample preparation and analysis workflow.



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- **Homogenization:** Homogenize rainbow trout muscle (with skin) and grind with dry ice. Store the powdered sample at -20°C until analysis [1].
- **Fortification and Equilibrium:** Weigh 2.00 g (± 0.02 g) of homogenate into a 50 mL centrifuge tube. Spike with 100 μL of the working internal standard solution (LCV-D6 at 40 ng/mL, equivalent to 2.0 $\mu\text{g}/\text{kg}$ in tissue). Allow to equilibrate for 15 minutes, protected from light [1].
- **Extraction:** Add 8 mL of acidified acetonitrile (1% formic acid) and 1.0 g of anhydrous MgSO_4 . Vortex mix for 1 minute and shake for 15 minutes. Centrifuge at 4000 rpm for 8 minutes at 4°C [1].
- **Clean-up and Reconstitution:** Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C . Reconstitute the dry residue with 0.8 mL of acidified acetonitrile (0.1% formic acid). Chill the solution at -20°C for 30 minutes to precipitate remaining fats and proteins, then centrifuge again. Filter the final extract through a 0.22 μm syringe filter into an LC vial [1].

2.3. LC-MS/MS Analysis

- **Chromatography:**
 - **Column:** C18 column (e.g., 100 mm \times 2.1 mm, 3 μm) [1] [4].
 - **Mobile Phase A:** Water with 0.1% formic acid and 5 mM ammonium formate [1].
 - **Mobile Phase B:** Methanol (or Acetonitrile) with 0.1% formic acid and 5 mM ammonium formate [1].
 - **Gradient:** Use a gradient elution program. An example starts at a high percentage of A (e.g., 80%) and gradually increases B to over 95% for elution, with a total run time of less than 10 minutes [1] [2].
 - **Flow Rate:** 0.2 - 0.3 mL/min.
 - **Injection Volume:** 5 - 10 μL .
- **Mass Spectrometry:**
 - **Ionization:** Electrospray Ionization (ESI) in positive mode (+ESI) [2] [4].
 - **Detection:** Multiple Reaction Monitoring (MRM).
 - **MS Parameters:** The specific MRM transitions for LCV-D6 must be optimized by direct infusion. Typically, two transitions per analyte are monitored: one for quantification and another for confirmation [1] [3]. Key parameters include collision energy and tube lens voltage.

3. Results and Method Validation The following table summarizes typical validation data for a method analyzing LCV and LCV-D6 in rainbow trout.

Table 1: Method Validation Parameters for Leucocrystal Violet (LCV) Analysis in Rainbow Trout

Validation Parameter	Result / Value	Reference
Internal Standard	Leucocrystal Violet-d6 (LCV-D6)	[2] [4]
Decision Limit (CC α)	0.28 $\mu\text{g}/\text{kg}$	[4]
Detection Capability (CC β)	0.37 $\mu\text{g}/\text{kg}$	[4]

| **Precision (RSD)** | Within-day: <16% Inter-day: <19% | [4] | | **Calibration Range** | 0 - 5.0 $\mu\text{g}/\text{kg}$ | [1] | | **Accuracy** | Verified via proficiency testing (e.g., FAPAS) | [4] |

4. Application This validated method has been successfully applied to the analysis of real-world samples. In one study, 208 fish samples were screened, with seven found non-compliant, containing low residues of leuco metabolites, demonstrating the method's practical utility for regulatory monitoring [4].

Key Considerations for the Protocol

- **Calibration and Quantification:** For highest accuracy, use an **extracted-matrix calibration curve** with isotope dilution. Calibrators are prepared by spiking blank matrix with known amounts of native analyte and a fixed amount of LCV-D6, then undergoing the entire sample preparation process [1] [3].
- **Quality Control:** Include quality control (QC) samples (low, mid, and high concentrations) in each analytical batch to monitor the method's precision and accuracy during routine analysis [3].
- **Specificity:** Ensure no interfering peaks are present at the retention times of the analytes and internal standards in blank matrix samples [3] [5].

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To cite this document: Smolecule. [Application Note: Analysis of Leucocrystal Violet-d6 in Rainbow Trout]. Smolecule, [2026]. [Online PDF]. Available at:

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